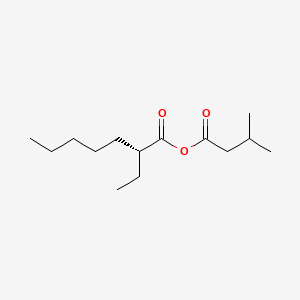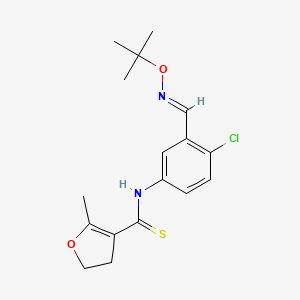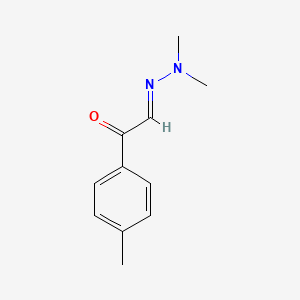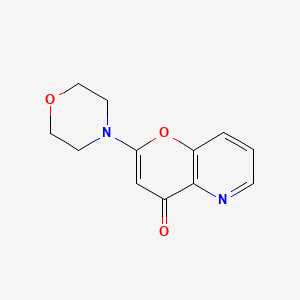
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a morpholine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- can be achieved through a multi-step process involving the formation of the pyrano-pyridinone core followed by the introduction of the morpholine group. One common method involves the condensation of a pyridine derivative with a suitable aldehyde under acidic conditions to form the pyrano-pyridinone core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group or the pyrano-pyridinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a halide leaving group.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the morpholine or other substituents.
Aplicaciones Científicas De Investigación
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A similar compound with a dihydro-pyrano-pyridinone core.
4H-Pyrano(2,3-b)pyridin-4-one: Another related compound with a different substitution pattern.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other pyrano-pyridinone derivatives and allows for unique applications in various fields.
Propiedades
Número CAS |
148190-27-6 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-morpholin-4-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H12N2O3/c15-9-8-11(14-4-6-16-7-5-14)17-10-2-1-3-13-12(9)10/h1-3,8H,4-7H2 |
Clave InChI |
DVUCREFOAALIEX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


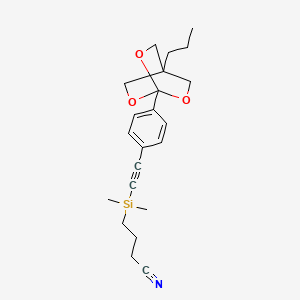
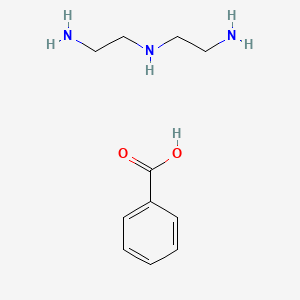

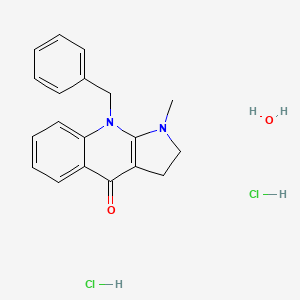
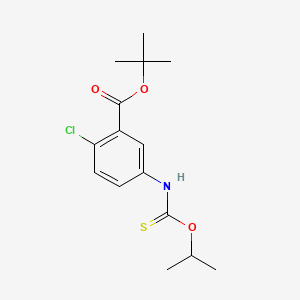
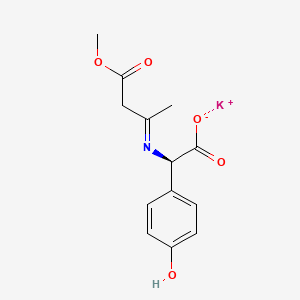
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


